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Introduction

Paeoniflorin (PF), a monoterpene glycoside, is the primary bioactive component isolated from

the root of Paeonia lactiflora (white peony root), a herb widely used in traditional Chinese

medicine.[1][2] Possessing a range of pharmacological properties including anti-inflammatory,

immunoregulatory, and neuroprotective effects, paeoniflorin has emerged as a promising

therapeutic candidate for autoimmune diseases.[1][2][3][4] Experimental Autoimmune

Encephalomyelitis (EAE) is the most commonly used animal model for human multiple

sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous

system (CNS).[1][3] Research has demonstrated that paeoniflorin can significantly ameliorate

the clinical symptoms of EAE, reduce CNS inflammation and demyelination, and delay disease

onset, highlighting its potential as a novel therapeutic agent for MS.[1][5][6]

Mechanism of Action

Paeoniflorin exerts its therapeutic effects in EAE through a multi-targeted mechanism,

primarily by modulating the autoimmune response and neuroinflammation.

Inhibition of Dendritic Cell (DC) Function and Th17 Cell Differentiation: Paeoniflorin has

been shown to suppress the function of dendritic cells. It reduces the expression of co-

stimulatory molecules (CD80, CD40) and MHCII on DCs.[7] This impaired DC function leads

to a decreased production of key pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).
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[1][6] Since IL-6 is crucial for the differentiation of pathogenic T helper 17 (Th17) cells, its

reduction by paeoniflorin results in a significant decrease in the Th17 cell population in the

CNS and spleen of EAE mice.[1][6][7] This effect appears to be indirect, as paeoniflorin
does not directly inhibit Th17 differentiation but rather targets the DCs that promote it.[1][6]

The mechanism may involve the inhibition of the IKK/NF-κB and JNK signaling pathways in

DCs.[6]

Inhibition of Microglia/Macrophage M1 Polarization: A key mechanism of paeoniflorin's

action is its ability to inhibit the pro-inflammatory M1 polarization of microglia and

macrophages in the CNS.[3][5][8] It achieves this by directly targeting and inhibiting the

glycolytic enzyme α-enolase (ENO1).[3][5][8][9] By inhibiting ENO1's enzymatic activity,

paeoniflorin impairs glucose metabolism in these immune cells, which is essential for their

M1 polarization.[3][8] This suppression of M1 microglia/macrophages leads to a reduction in

the inflammatory environment within the CNS.[3][5]

Modulation of Immune Cell Balance: Paeoniflorin helps to restore the balance between pro-

inflammatory Th17 cells and regulatory T (Treg) cells, which is often skewed in autoimmune

diseases.[5][8] While it significantly reduces Th17 cell populations, some studies suggest it

may also promote regulatory cell subsets, contributing to its overall immunomodulatory

effect.[2][10]

Neuroprotective Effects: Beyond its immunomodulatory roles, paeoniflorin exhibits direct

neuroprotective properties.[3][11][12] It can penetrate the blood-brain barrier and has been

shown to have anti-oxidant and anti-apoptotic effects in various neurological disease models,

which may contribute to the preservation of neurons and the reduction of demyelination

observed in PF-treated EAE mice.[5][8][11]

Data Presentation: Summary of Quantitative Data
Table 1: Effect of Paeoniflorin on Clinical and Histopathological Scores in EAE
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Parameter
EAE
Control
Group

Paeoniflorin
-Treated
Group

Dosage
Species/Mo
del

Reference

Mean Clinical

Score (Peak)
~4.0 ~2.0 - 2.5

150-200

mg/kg

C57BL/6

Mice
[5]

Disease

Onset (Days)
~10-12 Delayed 5 mg/kg

C57BL/6

Mice
[1]

Inflammation

Score (Spinal

Cord)

High
Significantly

Reduced

150-200

mg/kg

C57BL/6

Mice
[5]

Demyelinatio

n Score

(Spinal Cord)

High
Significantly

Reduced

150-200

mg/kg

C57BL/6

Mice
[5]

Table 2: Effect of Paeoniflorin on Immune Cell Populations in EAE CNS
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Cell
Population

EAE
Control
Group (% of
CD45+
cells)

Paeoniflorin
-Treated
Group (% of
CD45+
cells)

Dosage
Species/Mo
del

Reference

Th17 Cells

(CD4+ IL-

17+)

Increased
Dramatically

Decreased
5 mg/kg

C57BL/6

Mice
[6][7]

Microglia

(CD45int

CD11b+)

Increased Reduced 150 mg/kg
C57BL/6

Mice
[8]

Macrophages

(CD45high

CD11b+)

Increased Reduced 150 mg/kg
C57BL/6

Mice
[8]

M1

Microglia/Mac

rophages

(CD11b+

CD86+)

Increased Decreased 150 mg/kg
C57BL/6

Mice
[8]

Table 3: Effect of Paeoniflorin on Cytokine and Molecular Marker Expression
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Molecule Location
EAE
Control
Group

Paeoniflorin
-Treated
Group

Dosage Reference

IL-6

(Production

by DCs)

Spleen / in

vitro
High Suppressed 5 mg/kg [1][6]

IL-17 (mRNA) CNS / Spleen High Decreased 5 mg/kg [6]

RORγt

(mRNA)
CNS / Spleen High Decreased 5 mg/kg [6]

p-STAT3 CD4+ T cells High Decreased 5 mg/kg [6]

ENO1

(Enzyme

Activity)

CNS / Spleen

CD11b+ cells
High Reduced 150 mg/kg [5]

TNF-α, IL-1β

(mRNA)

CNS

Mononuclear

Cells

High Decreased 150 mg/kg [5]

Experimental Protocols
1. EAE Induction Protocol (MOG₃₅₋₅₅ in C57BL/6 Mice)

Animals: Female C57BL/6 mice, 8-10 weeks old.

Antigen Emulsion:

Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in sterile

Phosphate-Buffered Saline (PBS) to a final concentration of 2 mg/mL.

Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium

tuberculosis H37Ra at a concentration of 4 mg/mL.

Create a stable water-in-oil emulsion by mixing the MOG₃₅₋₅₅ solution and CFA. Emulsify

using two glass syringes connected by a luer lock until a drop of the emulsion does not

disperse in water.
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Immunization (Day 0):

Anesthetize mice.

Inject 100 µL of the emulsion subcutaneously into two sites on the flank (total volume 200

µL per mouse). This delivers 200 µg of MOG₃₅₋₅₅.

Pertussis Toxin Administration:

Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal

(i.p.) injection on Day 0 and Day 2 post-immunization.

2. Paeoniflorin Administration Protocol

Preparation: Dissolve Paeoniflorin (PF) in sterile PBS.

Dosage: Administer PF via i.p. injection. Dosages cited range from 5 mg/kg to 200 mg/kg

daily.[1][5]

Schedule: Begin administration from Day 0 (day of immunization) and continue daily

throughout the course of the experiment.[5] A control group should receive daily i.p.

injections of the vehicle (PBS).

3. Clinical Scoring Protocol

Frequency: Monitor and score mice daily, starting from Day 7 post-immunization.

Scoring System:

0: No clinical signs.

1: Limp tail.

2: Hind limb weakness or waddling gait.

3: Partial hind limb paralysis.

4: Complete hind limb paralysis.
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5: Moribund state or death.

Record body weight daily as an additional measure of health.

4. Histological Analysis Protocol (Spinal Cord)

Tissue Collection: At the peak of the disease (approx. Day 16), perfuse mice transcardially

with PBS followed by 4% paraformaldehyde (PFA).

Fixation & Processing: Dissect the spinal cord, post-fix in 4% PFA overnight, and process for

paraffin embedding.

Sectioning: Cut 5 µm transverse sections of the lumbar spinal cord.

Staining:

Hematoxylin and Eosin (H&E) Staining: To assess inflammatory cell infiltration.

Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.

Quantification: Score stained sections for inflammation and demyelination on a scale (e.g., 0-

4) based on the extent of lesions.

5. Flow Cytometry Analysis of CNS Infiltrates

Isolation of Mononuclear Cells:

1. At a designated time point (e.g., Day 16), perfuse mice with ice-cold PBS.

2. Dissect the brain and spinal cord and mechanically dissociate the tissue.

3. Digest the tissue with an enzyme cocktail (e.g., collagenase/DNase).

4. Isolate mononuclear cells by passing the cell suspension through a 70 µm cell strainer

followed by density gradient centrifugation (e.g., using a 30%/70% Percoll gradient).

Cell Staining:

1. Resuspend cells in FACS buffer (PBS with 2% FBS).
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2. Perform surface staining with fluorescently-conjugated antibodies (e.g., anti-CD45, anti-

CD11b, anti-CD4, anti-CD86).

3. For intracellular cytokine staining (e.g., IL-17), first stimulate cells ex vivo for 4-5 hours

with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

4. Fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies

(e.g., anti-IL-17).

Data Acquisition: Analyze stained cells on a flow cytometer.

Visualizations: Workflows and Signaling Pathways
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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